Cas no 896346-95-5 (N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide)

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydro ring system. The presence of a cyano group at the 3-position and a methylsulfanyl-substituted benzamide moiety enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's structural complexity allows for selective reactivity, making it valuable in the development of biologically active molecules. Its stability under standard conditions and well-defined synthetic route ensure reproducibility for research applications. The methyl and methylsulfanyl substituents contribute to its lipophilicity, which may influence bioavailability in drug discovery contexts.
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide structure
896346-95-5 structure
Product Name:N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide
CAS No:896346-95-5
MF:C18H18N2OS2
MW:342.478321552277
CID:6103779
PubChem ID:16799582
Update Time:2025-06-13

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide
    • Benzamide, N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)-2-(methylthio)-
    • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfanylbenzamide
    • AKOS024659677
    • F2553-0094
    • N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide
    • 896346-95-5
    • Inchi: 1S/C18H18N2OS2/c1-11-7-8-12-14(10-19)18(23-16(12)9-11)20-17(21)13-5-3-4-6-15(13)22-2/h3-6,11H,7-9H2,1-2H3,(H,20,21)
    • InChI Key: YBTXXZPSKICUDW-UHFFFAOYSA-N
    • SMILES: C(NC1SC2CC(C)CCC=2C=1C#N)(=O)C1=CC=CC=C1SC

Computed Properties

  • Exact Mass: 342.08605555g/mol
  • Monoisotopic Mass: 342.08605555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 462.2±45.0 °C(Predicted)
  • pka: 11.72±0.40(Predicted)

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide Pricemore >>

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Additional information on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide

Introduction to N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide (CAS No. 896346-95-5)

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide, identified by its CAS number 896346-95-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The benzothiophene core and the amide functional group are particularly noteworthy, as they are frequently encountered in biologically active molecules.

The benzothiophene moiety, a fused heterocyclic system consisting of a benzene ring and a thiophene ring, is well-documented for its role in various pharmacological activities. In particular, derivatives of benzothiophene have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a cyano group at the 3-position and a methyl group at the 6-position further modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets.

The amide group in the structure of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide serves as a key pharmacophore, often involved in hydrogen bonding interactions with biological receptors. The methylsulfanyl group at the 2-position of the benzamide moiety adds another layer of complexity to the molecule's pharmacological profile. This group can influence both the solubility and metabolic stability of the compound, making it an important consideration in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have shown that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide exhibits promising interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. The tetrahydropyran ring within the benzothiophene scaffold is particularly interesting, as it can modulate the conformational flexibility of the molecule, affecting its binding properties.

In vitro studies have begun to elucidate the pharmacological effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide. Initial results suggest that this compound demonstrates inhibitory activity against certain enzymes associated with inflammation and cell proliferation. The cyano group has been identified as a critical component for these interactions, likely due to its ability to engage in specific hydrogen bonding or electrostatic interactions with target residues. Additionally, the methylsulfanyl group appears to contribute to the compound's overall binding affinity by enhancing hydrophobic interactions.

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfanyl)benzamide represents a significant challenge due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been instrumental in assembling the various functional groups present in this compound. These advances have not only improved yield but also enhanced purity levels.

The potential therapeutic applications of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yli) -2-(methylsulfanyl)benzamide<0xE9><0xA9><0x96><0xE9><0xA9><0x96><0xE9><0xA9><0x96><0xE9><0xA9><0x96><0xE9><0xA9><0x96><0xE9><0xA9><0x96>
br > are still being explored; however, preliminary data indicate that it may serve as a valuable scaffold for developing treatments against chronic diseases. The structural features that make this compound unique also provide opportunities for further derivatization, allowing researchers to fine-tune its pharmacological properties for specific therapeutic needs.

In conclusion, N-(3-cyano - 6 - methyl - 4 , 5 , 6 , 7 - tetrahydro - 1 - benzothiophen - 2 - yl ) - ( 2 - ( methyl sulfanyl ) benzamide ) ( CAS No . 896346 - 95 - 5 ) represents a promising compound in pharmaceutical research. Its complex structure, characterized by a benzothiophene core and various functional groups, offers potential benefits in drug development. As research continues, this molecule is expected to contribute significantly to our understanding of disease mechanisms and provide new avenues for therapeutic intervention.

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